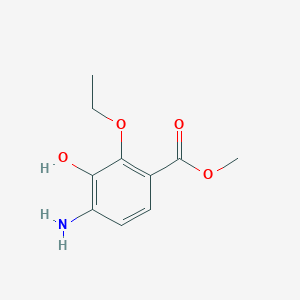
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE is a chemical compound with the molecular formula C21H36N2O4S and a molecular weight of 412.6 g/mol. This compound is characterized by the presence of a sulfamoyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tridecanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves several steps. One common method includes the reaction of 4-sulfamoyloxyphenyl ethylamine with tridecanoic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfamoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves its interaction with specific molecular targets and pathways. The sulfamoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE can be compared with other similar compounds, such as:
N-ethyl-o/p-toluenesulfonamide: This compound also contains a sulfonamide group but differs in its overall structure and specific applications.
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound has a similar phenyl ethylamine backbone but includes a boron-containing group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a sulfamoyloxy group and a long alkyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
183560-60-3 |
|---|---|
Molekularformel |
C21H36N2O4S |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChI-Schlüssel |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Synonyme |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)








![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

